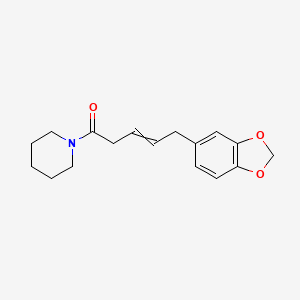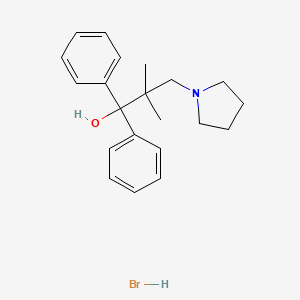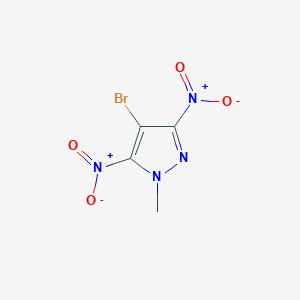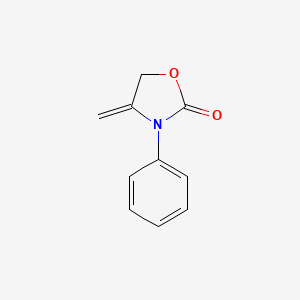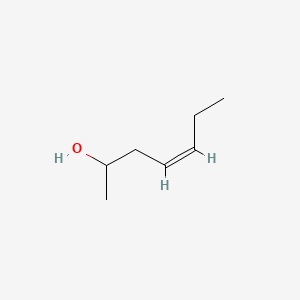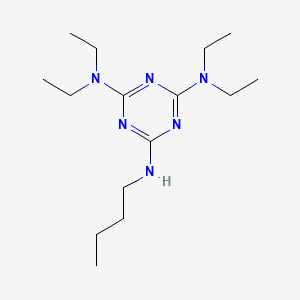![molecular formula C22H22N4O2 B14688683 1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine CAS No. 25424-11-7](/img/structure/B14688683.png)
1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is an organic compound characterized by its complex structure, which includes a phenylene group flanked by two methoxyphenyl groups and linked by dihydrazine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine typically involves the reaction of 1,4-phenylenebis(methylene)bis(pyridin-1-ium) with appropriate hydrazine derivatives. The reaction is carried out in an aqueous solution, often at room temperature, and involves the slow addition of the reactants to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways, leading to its observed biological activities. The compound’s ability to form stable complexes with metals is particularly significant in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Similar in structure but lacks the methoxy groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Another related compound with different substituents on the phenylene group.
Uniqueness
1,1’-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Properties
CAS No. |
25424-11-7 |
|---|---|
Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(4-methoxyphenyl)-[4-[C-(4-methoxyphenyl)carbonohydrazonoyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C22H22N4O2/c1-27-19-11-7-17(8-12-19)21(25-23)15-3-5-16(6-4-15)22(26-24)18-9-13-20(28-2)14-10-18/h3-14H,23-24H2,1-2H3 |
InChI Key |
NNPCHBINKJQLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)C(=NN)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)

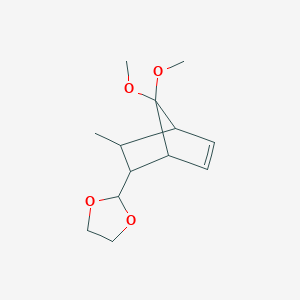
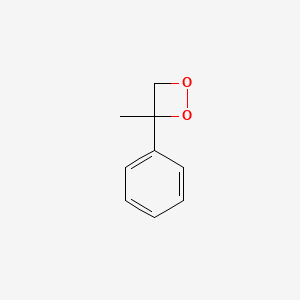
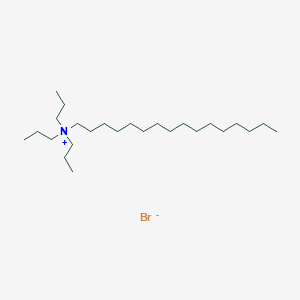
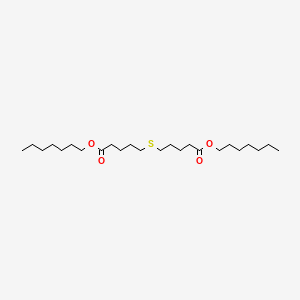
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
